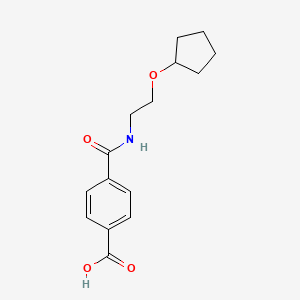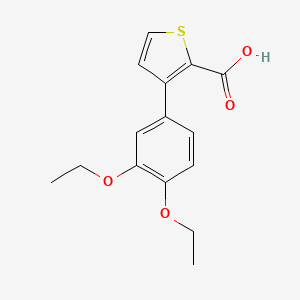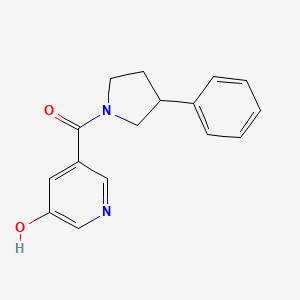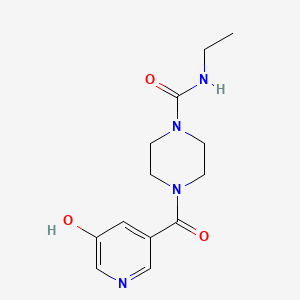![molecular formula C10H16N2O2S B7577401 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid, also known as MTAA, is a chemical compound that has been studied for its potential use in scientific research. MTAA is a derivative of the amino acid valine and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid involves its inhibition of valyl-tRNA synthetase. Valyl-tRNA synthetase is responsible for attaching the amino acid valine to its corresponding tRNA molecule, which is necessary for the synthesis of proteins. By inhibiting this enzyme, this compound prevents the synthesis of proteins, which can have anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been shown to have anti-inflammatory effects, as it inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
实验室实验的优点和局限性
One advantage of using 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid in lab experiments is its specificity for valyl-tRNA synthetase. This specificity allows for targeted inhibition of protein synthesis, which can be useful in studying the role of specific proteins in cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid. One area of research could focus on developing more potent derivatives of this compound that have increased specificity for valyl-tRNA synthetase. Another area of research could focus on studying the effects of this compound on other enzymes and cellular processes. Additionally, research could focus on developing ways to mitigate the potential toxicity of this compound, which could expand its use in lab experiments.
合成方法
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis of this compound begins with the reaction of 2-methylbutyraldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with methyl iodide to form the methylated thiosemicarbazone, which is then reacted with 4-methyl-1,3-thiazole-5-carboxaldehyde to form the final product, this compound.
科学研究应用
2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme valyl-tRNA synthetase, which is involved in the synthesis of proteins. This inhibition of valyl-tRNA synthetase has been shown to have anti-cancer effects, as cancer cells require high levels of protein synthesis to grow and proliferate.
属性
IUPAC Name |
2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-8(10(13)14)12(3)5-9-7(2)11-6-15-9/h6,8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYXSHZSIYUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)CC1=C(N=CS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)

![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)

![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
